molecular formula C14H13N3O2 B2657188 furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone CAS No. 1903440-64-1

furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone

Cat. No. B2657188
CAS RN: 1903440-64-1
M. Wt: 255.277
InChI Key: WGDBKMJOSGWVHI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a furan ring and a pyrimidine ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrimidine is a basic aromatic ring structure that is found in many natural substances, such as nucleic acids, where it is one of two types of bases .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the pyrimidine ring are likely to contribute significantly to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The pyrimidine ring can also undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and pyrimidine rings could impact its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Researchers have explored methods for synthesizing furan derivatives due to their importance in pharmaceuticals and materials science. One study described a two-step sequence from 4,5,6,7-tetrahydroindole to generate a furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence, showcasing the versatility of furan compounds in organic synthesis (Sobenina et al., 2011). This approach highlights the potential for creating complex molecular architectures from simple furan derivatives.

Novel Methodologies for Furan Synthesis

Another important application is the development of novel methodologies for synthesizing the furan ring. The photoinduced oxidative cyclization technique, for instance, presents an innovative and green chemistry approach to synthesizing furan derivatives without byproducts, utilizing molecular oxygen as the oxidant (Naya et al., 2008). This method underscores the environmental benefits of new synthetic routes in chemical research.

Catalysis and Reaction Mechanisms

The role of catalysts in the synthesis of furan derivatives is also a key area of study. Research on phosphomolybdic acid as a catalyst for the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol to yield cyclopentenone derivatives with high selectivity and yield points to the importance of catalysts in optimizing reaction conditions and outcomes (Reddy et al., 2012). This research demonstrates how catalysts can significantly influence the efficiency and selectivity of chemical transformations involving furan compounds.

Biological Activity of Furan Derivatives

The investigation of furan-2-yl(phenyl)methanone derivatives for their in vitro protein tyrosine kinase inhibitory activity is another crucial application. Some derivatives have shown promising activity, potentially better than known compounds like genistein, indicating the therapeutic potential of furan derivatives in treating diseases associated with protein tyrosine kinases (Zheng et al., 2011). This underscores the relevance of furan compounds in medicinal chemistry and drug discovery.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that contain pyrimidine rings work by interfering with the synthesis of nucleic acids .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. It could also involve studying its properties in more detail or developing new methods for its synthesis .

properties

IUPAC Name

furan-2-yl(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-14(13-2-1-5-19-13)17-9-3-4-12(17)10-7-15-8-16-11(10)6-9/h1-2,5,7-9,12H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDBKMJOSGWVHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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